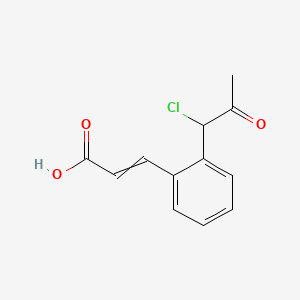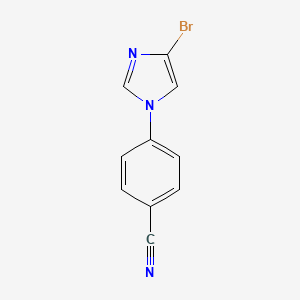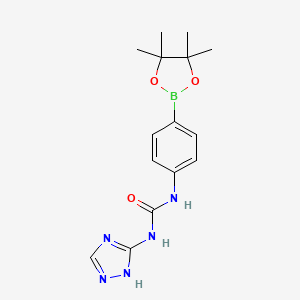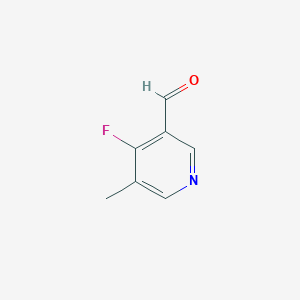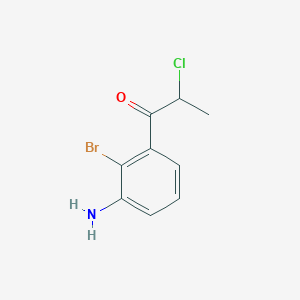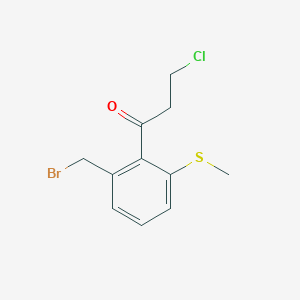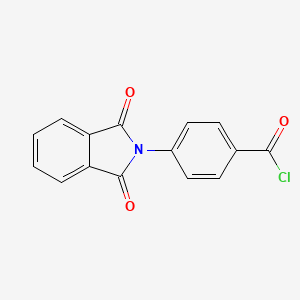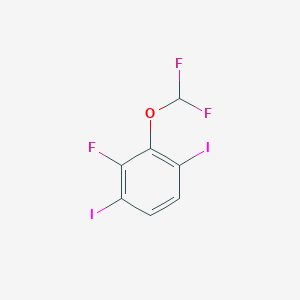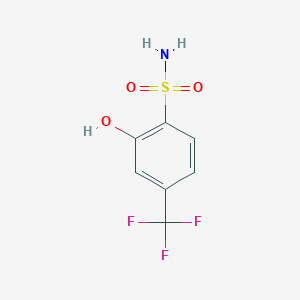
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It selectively inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis.
Molecular Pathways: The compound interferes with metabolic pathways in cancer cells, shifting their metabolism to anaerobic glycolysis and causing tumor hypoxia.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(Trifluoromethyl)benzenesulfonamide: Similar but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C7H6F3NO3S |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
2-hydroxy-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(12)3-4)15(11,13)14/h1-3,12H,(H2,11,13,14) |
Clé InChI |
KHSZBYIIMVWGKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)

